

Application Notes: TRITC Labeling for Flow Cytometry

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Compound of Interest

Compound Name: *Tritc, mritc*

Cat. No.: *B15396448*

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Introduction

Tetramethylrhodamine isothiocyanate (TRITC) is a fluorescent dye belonging to the rhodamine family, widely utilized in various biological applications, including flow cytometry.^{[1][2][3]} It is an amine-reactive derivative of the hydrophobic fluorescent dye tetramethyl rhodamine.^[4] TRITC is characterized by its bright orange-red fluorescence, good photostability, and high fluorescence quantum yield, making it a reliable choice for labeling proteins, particularly antibodies, for cellular analysis.^{[1][2][3]} This document provides detailed protocols for TRITC conjugation to antibodies and subsequent cell staining for flow cytometry analysis, along with relevant technical data and troubleshooting guidance.

Principle of TRITC Labeling

TRITC contains an isothiocyanate group ($-N=C=S$) that readily reacts with primary amine groups ($-NH_2$) present on proteins, such as the lysine residues in antibodies, under mild alkaline conditions (pH 8-9).^{[1][3][4][5][6]} This reaction forms a stable thiourea bond, covalently attaching the TRITC fluorophore to the target protein.^[1] The labeled antibody can then be used to specifically bind to cellular antigens for detection by a flow cytometer.

Applications in Flow Cytometry

TRITC-conjugated antibodies are extensively used in flow cytometry for:

- Immunophenotyping: Identifying and quantifying different cell populations based on the expression of specific cell surface or intracellular markers.
- Cell Signaling Analysis: Detecting the activation state of signaling pathways through the use of phospho-specific antibodies.
- Cell Cycle Analysis: In conjunction with DNA dyes, to analyze the distribution of cells in different phases of the cell cycle.
- Apoptosis Assays: Detecting apoptotic cells by labeling specific markers associated with programmed cell death.

Quantitative Data Summary

Property	Value	References
Excitation Maximum (λ_{ex})	544 - 560 nm	[1][3][7][8][9][10]
Emission Maximum (λ_{em})	570 - 590 nm	[1][3][7][8][9][10]
Molar Extinction Coefficient (ϵ)	~85,000 - 100,000 M ⁻¹ cm ⁻¹	[5][10]
Quantum Yield (Φ)	~0.1	[10]
Molecular Weight	~479 g/mol	[5][9]
Recommended Laser Line	532 nm or 561 nm	[8][11][12]
Common Filter Set	Excitation: 545/25 nm or 545/30 nm; Dichroic: 565 nm; Emission: 585/42 nm or 605/55 nm	[8][13][14][15]
Solubility	Highly soluble in polar organic solvents like DMSO and DMF; also soluble in methanol and ethanol.	[1][3]
Storage (as powder)	4-8°C, desiccated and protected from light. Can be stored at -20°C for long-term stability.	[1][3][5][6]

Experimental Protocols

Protocol 1: TRITC Conjugation to Antibodies

This protocol describes the covalent labeling of an antibody with TRITC.

Materials:

- Purified antibody (1-2 mg/mL in amine-free buffer, e.g., 100 mM carbonate/bicarbonate buffer, pH 9.0)
- TRITC (Tetramethylrhodamine isothiocyanate)
- Anhydrous dimethyl sulfoxide (DMSO)
- Conjugation buffer: 100 mM carbonate/bicarbonate buffer, pH 9.0
- Purification column (e.g., Sephadex G-25) or dialysis tubing (10K MWCO)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- **Antibody Preparation:** Dialyze the antibody against the conjugation buffer overnight at 4°C to remove any amine-containing preservatives. Adjust the antibody concentration to 6 mg/mL in the conjugation buffer.^[5]
- **TRITC Solution Preparation:** Immediately before use, dissolve TRITC in DMSO to a final concentration of 1 mg/mL.^[5]
- **Conjugation Reaction:** While gently stirring the antibody solution, slowly add 35 µL of the TRITC solution for every 1 mL of antibody solution.^{[5][6]}
- **Incubation:** Incubate the reaction mixture for 2 hours at room temperature in the dark with continuous gentle stirring.^{[5][6]}
- **Purification:** Separate the TRITC-conjugated antibody from the unconjugated dye using a gel filtration column pre-equilibrated with PBS. Alternatively, dialyze the reaction mixture against PBS overnight at 4°C with several buffer changes.

- **Determination of Degree of Labeling (Optional):** The ratio of moles of TRITC to moles of antibody can be determined by measuring the absorbance at 280 nm (for protein) and 550 nm (for TRITC).
- **Storage:** Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a preservative like sodium azide and store at 4°C, or aliquot and store at -20°C.

Protocol 2: Cell Staining with TRITC-Conjugated Antibodies for Flow Cytometry

This protocol provides a general procedure for staining suspended cells for flow cytometry analysis.

Materials:

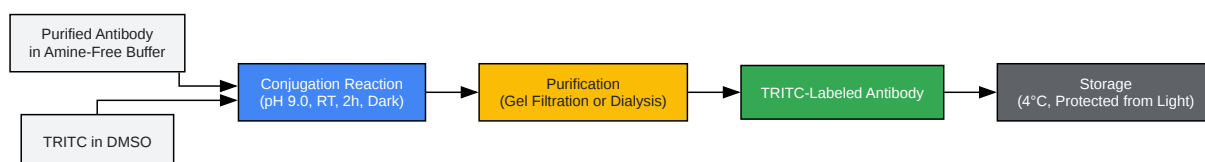
- Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
- TRITC-conjugated primary antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or 5% FBS)
- (Optional) Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)
- (Optional) Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin in PBS) for intracellular staining.
- (Optional) Fc block to prevent non-specific binding.
- (Optional) Viability dye to exclude dead cells.

Procedure:

- **Cell Preparation:** Prepare a single-cell suspension at a concentration of 1×10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.[\[16\]](#)
- **Fc Receptor Blocking (Optional):** If working with cells expressing Fc receptors (e.g., macrophages, B cells), incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C to minimize non-specific antibody binding.[\[17\]](#)[\[18\]](#)

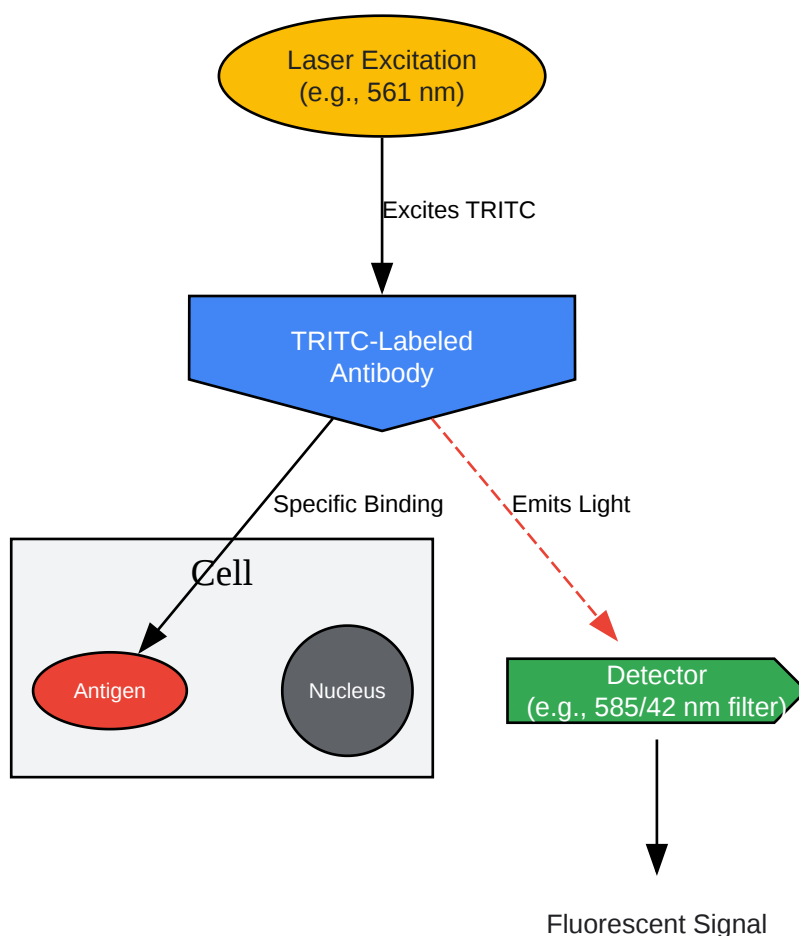
- Antibody Incubation: Add the predetermined optimal concentration of the TRITC-conjugated primary antibody to the cell suspension.
- Incubation: Incubate the cells for 20-30 minutes at 4°C in the dark.[\[17\]](#)[\[19\]](#)
- Washing: Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300-400 x g for 5 minutes at 4°C). Discard the supernatant after each wash.
- Fixation and Permeabilization (for intracellular targets):
 - Fixation: Resuspend the cell pellet in Fixation Buffer and incubate for 15-20 minutes at room temperature.[\[20\]](#)
 - Washing: Wash the cells once with Flow Cytometry Staining Buffer.
 - Permeabilization: Resuspend the fixed cells in Permeabilization Buffer and incubate for 10-15 minutes at room temperature.[\[20\]](#) Proceed with antibody incubation as described in step 3.
- Final Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL) for analysis.
- Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer equipped with the appropriate laser and filters for TRITC detection as soon as possible. If storage is necessary, cells can be kept at 4°C in the dark for a few hours. For longer storage, fixation is recommended.[\[17\]](#)

Visualizations



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Caption: Workflow for conjugating TRITC to an antibody.



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Caption: Principle of detecting a cell surface antigen using a TRITC-labeled antibody in flow cytometry.

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